molecular formula C18H14N4O5 B7467437 [2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

[2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

Cat. No. B7467437
M. Wt: 366.3 g/mol
InChI Key: FYSOFLJRLAMWQZ-UHFFFAOYSA-N
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Description

[2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate, also known as CPOP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. CPOP is a phthalazine derivative that has been shown to exhibit promising biological activities, making it a valuable tool for scientific research. In

Mechanism of Action

The mechanism of action of [2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. [2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been shown to selectively bind to certain proteins and enzymes, leading to their inhibition and subsequent biological effects. Additionally, [2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been shown to induce apoptosis in cancer cells, indicating its potential as a cancer therapeutic agent.
Biochemical and Physiological Effects:
[2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been shown to exhibit a range of biochemical and physiological effects, depending on the target protein or enzyme. It has been shown to inhibit the activity of certain kinases and phosphatases, leading to alterations in cell signaling pathways. Additionally, [2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. However, the exact biochemical and physiological effects of [2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate are still being studied.

Advantages and Limitations for Lab Experiments

One major advantage of [2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is its versatility in various scientific research fields. It can be used as a tool for drug discovery, imaging, and organic electronics. Additionally, its unique electronic properties make it a valuable tool for studying the behavior of certain proteins and enzymes. However, one limitation of [2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is its complex synthesis method, which can make it difficult to obtain in large quantities. Additionally, the exact mechanism of action of [2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of [2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate. One area of interest is the development of [2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate as a cancer therapeutic agent. Further studies are needed to determine the exact mechanism of action of [2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate and its potential as a selective inhibitor of cancer cells. Additionally, the use of [2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate as a fluorescent probe for imaging applications is an area of active research, with potential applications in the study of cellular signaling pathways. Finally, the use of [2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate in organic electronics is an area of interest, with potential applications in the development of new electronic devices.

Synthesis Methods

The synthesis of [2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate involves the reaction of 2-aminobenzamide with ethyl 2-bromoacetate, followed by the reaction with 2-amino-4,5-dimethoxybenzoic acid to obtain the intermediate compound. The intermediate compound is then reacted with phthalic anhydride in the presence of a catalyst to form [2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate. The overall synthesis method of [2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is complex and requires several steps, but it has been optimized to obtain high yields and purity.

Scientific Research Applications

[2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities, making it a valuable tool for drug discovery and development. [2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has also been used as a fluorescent probe for imaging applications, as it can selectively bind to certain proteins and enzymes in cells. Additionally, [2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been investigated for its potential use in organic electronics, due to its unique electronic properties.

properties

IUPAC Name

[2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5/c19-16(24)12-7-3-4-8-13(12)20-14(23)9-27-18(26)15-10-5-1-2-6-11(10)17(25)22-21-15/h1-8H,9H2,(H2,19,24)(H,20,23)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSOFLJRLAMWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C(=O)OCC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

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